2-Amino-4,4-bis(cyclohexylideneaminooxy)-5'-methyl-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile
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Overview
Description
2-AMINO-4,4-BIS[(CYCLOHEXYLIDENEAMINO)OXY]-5’-METHYL-2’-OXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[310]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4,4-BIS[(CYCLOHEXYLIDENEAMINO)OXY]-5’-METHYL-2’-OXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE involves multiple steps, including cycloaddition reactions and annulation processes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. the modular approach and the use of photochemistry suggest potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4,4-BIS[(CYCLOHEXYLIDENEAMINO)OXY]-5’-METHYL-2’-OXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-AMINO-4,4-BIS[(CYCLOHEXYLIDENEAMINO)OXY]-5’-METHYL-2’-OXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s potential bioactivity suggests applications in drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-AMINO-4,4-BIS[(CYCLOHEXYLIDENEAMINO)OXY]-5’-METHYL-2’-OXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used in the development of bio-active compounds.
Bicyclo[3.1.0]hexanes: These compounds are prevalent in natural products and synthetic bioactive compounds.
Bicyclo[4.3.0]nonenes: These nucleoside analogues exhibit promising antiviral activity.
Uniqueness
2-AMINO-4,4-BIS[(CYCLOHEXYLIDENEAMINO)OXY]-5’-METHYL-2’-OXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE is unique due to its specific functional groups and the combination of bicyclic structures, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H29N7O3 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2'-amino-4',4'-bis[(cyclohexylideneamino)oxy]-5-methyl-2-oxospiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile |
InChI |
InChI=1S/C27H29N7O3/c1-17-12-13-21-20(14-17)26(23(35)31-21)24(15-28)22(30)32-27(25(24,26)16-29,36-33-18-8-4-2-5-9-18)37-34-19-10-6-3-7-11-19/h12-14H,2-11H2,1H3,(H2,30,32)(H,31,35) |
InChI Key |
HSBYADFOPVWUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C4(C3(C(N=C4N)(ON=C5CCCCC5)ON=C6CCCCC6)C#N)C#N |
Origin of Product |
United States |
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